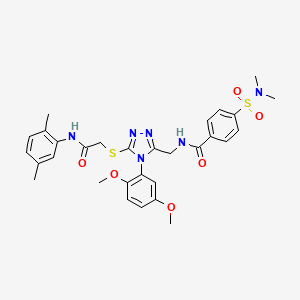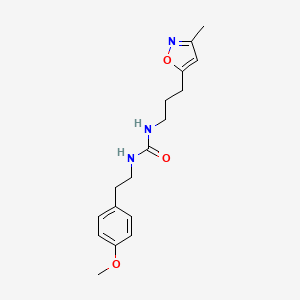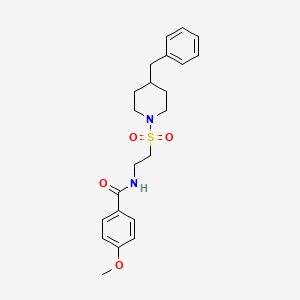
(2,4-Dimethylthiazol-5-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2,4-Dimethylthiazol-5-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone” is a complex organic compound that contains several functional groups and rings, including a thiazole ring, a methoxyphenyl group, a sulfonyl group, and an azetidine ring. Thiazole is a heterocyclic compound that consists of a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . The methoxyphenyl group is a phenyl ring with a methoxy (-OCH3) substituent. The sulfonyl group (-SO2-) is a common functional group in organic chemistry, and the azetidine ring is a saturated heterocycle with three carbon atoms and one nitrogen atom.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The thiazole ring, in particular, is a planar, aromatic ring, which could contribute to the overall stability of the molecule . The methoxyphenyl group would add additional aromaticity, while the sulfonyl group could introduce polarity. The azetidine ring is a saturated, four-membered ring, which could add strain to the molecule.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. The thiazole ring, for example, is known to participate in a variety of chemical reactions . The methoxy group on the phenyl ring could be susceptible to reactions involving nucleophilic aromatic substitution, while the sulfonyl group could potentially undergo reactions with nucleophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the potentially charged nitrogen in the azetidine ring could increase the compound’s solubility in polar solvents.
Applications De Recherche Scientifique
Synthesis and Characterization
- Innovative Synthesis Techniques : The compound and its derivatives have been synthesized through innovative methods, including the Bohlmann-Rahtz heteroannulation and one-pot multistep reactions. These methodologies facilitate the creation of complex molecules with significant pharmacological potencies, showcasing the versatility of synthetic chemistry in drug development (Bagley et al., 2003) (Bagley et al., 2005).
Biological Evaluation
- Antimicrobial and Anticancer Properties : Certain derivatives exhibit antimicrobial and anticancer activities, highlighting the compound's potential in therapeutic applications. Novel pyrazole derivatives, for example, have shown higher anticancer activity than reference drugs, and other compounds possess good to excellent antimicrobial activity (Hafez et al., 2016).
- Herbicidal and Insecticidal Activities : Additionally, some derivatives have demonstrated favorable herbicidal and insecticidal activities, suggesting their utility in agricultural settings (Wang et al., 2015).
Pharmacological Evaluation
- Enzyme Inhibition : Research has also focused on evaluating the inhibitory effects of synthesized compounds on specific enzymes, offering insights into their potential use in treating neurodegenerative disorders and other diseases. For instance, compounds have been identified as potent inhibitors of monoamine oxidase, which is significant in the context of Parkinson's disease research (Abbas et al., 2017).
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it.
Orientations Futures
Propriétés
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-10-15(23-11(2)17-10)16(19)18-8-14(9-18)24(20,21)13-6-4-12(22-3)5-7-13/h4-7,14H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGNZGXBAZSCBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2661963.png)



methanone oxime](/img/structure/B2661972.png)

![2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2661975.png)
![2-Azabicyclo[2.1.1]hexan-4-ylmethanol;hydrochloride](/img/structure/B2661977.png)

![N-(benzo[d]thiazol-2-yl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2661980.png)


![N-(5-chloro-2-methylphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2661983.png)
![5-Ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2661986.png)